Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[55]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom
Preparation Methods
The synthesis of tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
Catalytic Hydrogenation: Under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the starting material in tetrahydrofuran (THF) solution.
Filtration and Concentration: After the reaction is complete, the solution is filtered through diatomite, and the filtrate is concentrated to yield the crude product.
Chemical Reactions Analysis
Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has a similar spirocyclic structure but lacks the hydroxyethyl group.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Another spirocyclic compound with a different substitution pattern on the spiro ring.
Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound includes an oxygen atom in the spiro ring, giving it different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1416176-20-9 |
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Molecular Formula |
C17H31NO3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(10-12-18)7-4-14(5-8-17)6-13-19/h14,19H,4-13H2,1-3H3 |
InChI Key |
RPRUNGDDUDYFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CCO)CC1 |
Origin of Product |
United States |
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